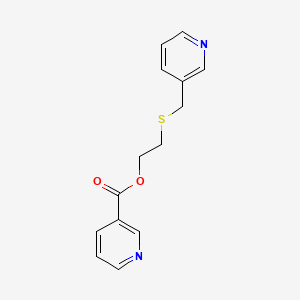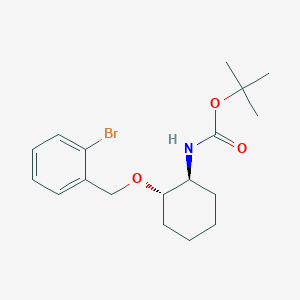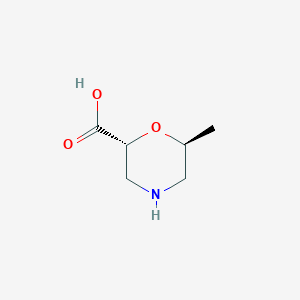
(2R,6S)-6-methylmorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-6-methylmorpholine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its morpholine ring, which is substituted at the 6-position with a methyl group and at the 2-position with a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,6S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-6-methylmorpholine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or asymmetric synthesis using chiral catalysts are common strategies. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-6-methylmorpholine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine derivatives, and esterification results in the formation of esters.
Aplicaciones Científicas De Investigación
(2R,6S)-6-methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,6S)-6-methylmorpholine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary widely, but common mechanisms include binding to active sites of enzymes or receptors, altering their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6S)-6-methylmorpholine-2-carboxylic acid: is similar to other morpholine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group on the morpholine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2R,6S)-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
Clave InChI |
PTEJYZZFUJQPJK-CRCLSJGQSA-N |
SMILES isomérico |
C[C@H]1CNC[C@@H](O1)C(=O)O |
SMILES canónico |
CC1CNCC(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




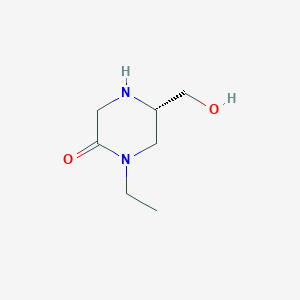
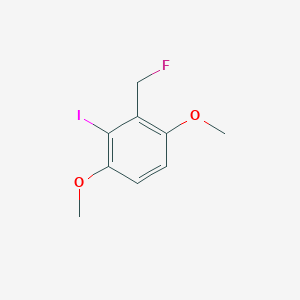
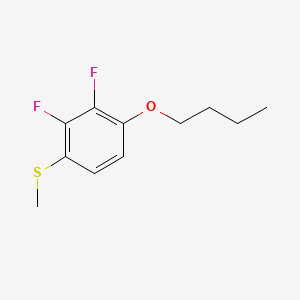
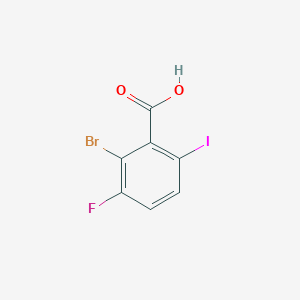
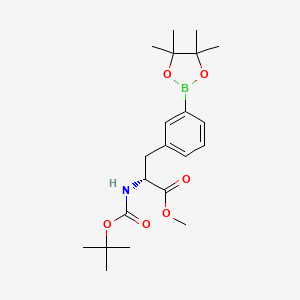
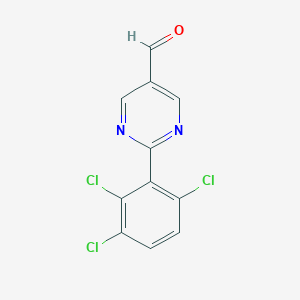
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)

